molecular formula C13H19NO B8670440 (R)-(1-benzylpiperidin-2-yl)methanol

(R)-(1-benzylpiperidin-2-yl)methanol

Cat. No.: B8670440
M. Wt: 205.30 g/mol
InChI Key: KHPWHJVKPZIZRG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(1-benzylpiperidin-2-yl)methanol is a chiral piperidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and pharmacological research. The compound features a benzyl group at the piperidine nitrogen and a hydroxymethyl group at the chiral 2-position, which is confirmed in the (R)-enantiomeric form. This specific stereochemistry is critical for its interactions with biological targets, as chirality can significantly influence a molecule's binding affinity and metabolic profile . Piperidine rings are common structural motifs in active pharmaceutical ingredients and bioactive molecules . The (R)-enantiomer of this compound is of particular interest for designing and synthesizing novel ligands. Research into similar 1-benzylpiperidine structures has demonstrated their potential as key pharmacophores for targeting enzymes and transporters in the central nervous system (CNS) . For instance, functionalized 1-benzylpiperidine derivatives are being explored in the development of multitarget-directed ligands for complex neurodegenerative diseases, such as inhibitors for acetylcholinesterase (AChE) and the serotonin transporter (SERT) . The hydroxymethyl group on the piperidine ring provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or ether linkages to construct more complex molecules for structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(2R)-1-benzylpiperidin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m1/s1

InChI Key

KHPWHJVKPZIZRG-CYBMUJFWSA-N

Isomeric SMILES

C1CCN([C@H](C1)CO)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2

Origin of Product

United States

Advanced Stereoselective Synthesis Methodologies for R 1 Benzylpiperidin 2 Yl Methanol

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This section details the application of transition metal, organocatalytic, and biocatalytic systems for the synthesis of (R)-(1-benzylpiperidin-2-yl)methanol and related chiral piperidines.

Transition Metal-Catalyzed Asymmetric Hydrogenation Pathways

The asymmetric hydrogenation of prochiral nitrogen-containing heterocycles, such as pyridinium (B92312) salts or enamines, is a powerful strategy for the synthesis of chiral piperidines. This transformation typically involves the use of chiral phosphine (B1218219) ligands complexed to transition metals like rhodium, ruthenium, or iridium.

The general pathway involves the hydrogenation of a suitable precursor, such as a 1-benzyl-2-pyridinium salt or a related enamine, under a hydrogen atmosphere using a chiral transition metal complex. For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been shown to be an effective method. Similarly, rhodium-catalyzed reductive transamination of pyridinium salts can yield chiral piperidines with high diastereo- and enantioselectivities. researchgate.net Ruthenium complexes, particularly those with the BINAP ligand, are also well-established for the asymmetric hydrogenation of various unsaturated substrates, a technology applicable to the synthesis of chiral piperidine (B6355638) precursors. mdpi.com A key precursor for this compound via this route would be N-benzyl-2-(hydroxymethyl)pyridinium chloride. The catalyst, featuring a chiral ligand, coordinates to the substrate and facilitates the diastereoselective addition of hydrogen, leading to the desired (R)-enantiomer.

Catalyst SystemSubstrate TypeKey Features
[Ir(COD)Cl]₂/Chiral Ligand/I₂2-Substituted Pyridinium SaltsHigh enantioselectivity for a range of substrates. acs.org
Rhodium/Chiral PhosphinePyridinium SaltsProceeds via a reductive transamination mechanism. researchgate.net
Ru-BINAPUnsaturated HeterocyclesWell-established for high enantiocontrol in hydrogenation. mdpi.com

Table 1: Overview of Transition Metal Catalyst Systems for Asymmetric Hydrogenation.

Organocatalytic Strategies

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the preparation of chiral piperidines, proline and its derivatives are common catalysts, often mimicking biomimetic pathways.

A plausible organocatalytic route to a precursor of this compound involves an asymmetric Mannich-type reaction or a Michael addition. For example, a proline-catalyzed asymmetric α-amination of an aldehyde derived from cyclohexene (B86901) has been used to synthesize (R)-6-(hydroxymethyl)piperidin-2-one, a closely related precursor. researchgate.net This lactam can then be reduced and N-benzylated to yield the target molecule. Another approach involves the direct asymmetric addition of nucleophiles to Δ¹-piperideines, catalyzed by chiral amines or acids, which can establish the stereocenter at the C2 position with high enantiomeric excess (ee). nih.gov

OrganocatalystReaction TypeIntermediate/ProductEnantiomeric Excess (ee)
L-ProlineAsymmetric α-amination(R)-6-(hydroxymethyl)piperidin-2-one>99% researchgate.net
Chiral Primary Amine DerivativesAsymmetric Mannich/Michael Addition2-Substituted Piperidinesup to 97%

Table 2: Examples of Organocatalytic Strategies for Chiral Piperidine Synthesis.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis leverages the high selectivity of enzymes to perform stereoselective transformations. For the synthesis of chiral alcohols like this compound, ketoreductases (KREDs) and lipases are particularly relevant. polimi.itresearchgate.net

One primary biocatalytic strategy is the asymmetric reduction of a prochiral ketone precursor, 1-benzyl-2-piperidyl ketone. researchgate.netnih.gov A ketoreductase, often from microorganisms like Candida or Lactobacillus species, can reduce the ketone to the corresponding alcohol with high enantioselectivity. mdpi.comnih.gov These reactions often employ a cofactor regeneration system, such as using glucose dehydrogenase (GDH), to be economically viable. mdpi.comresearchgate.net

A second major approach is the chemoenzymatic kinetic resolution of a racemic mixture of (1-benzylpiperidin-2-yl)methanol. In this method, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer (e.g., the (S)-enantiomer) in the presence of an acyl donor like vinyl acetate. This leaves the unreacted (R)-enantiomer in high enantiomeric purity. polimi.itnih.govscielo.br This method is highly effective for separating racemic alcohols. nih.gov

Enzyme ClassStrategySubstrateProduct
Ketoreductase (KRED)Asymmetric Reduction(1-benzylpiperidin-2-yl)ethanoneThis compound
LipaseKinetic Resolution(rac)-(1-benzylpiperidin-2-yl)methanolThis compound

Table 3: Biocatalytic and Chemoenzymatic Routes.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Diastereoselective Control Utilizing Established Chiral Auxiliaries

Several well-established chiral auxiliaries can be employed for the synthesis of 2-substituted piperidines. Evans oxazolidinones and pseudoephedrine are classic examples used to direct the alkylation of carbonyl compounds. nih.gov For instance, an N-acylated piperidine derivative attached to an Evans auxiliary can be enolized and then reacted with an electrophile. The steric bulk of the auxiliary directs the incoming group to the opposite face, leading to high diastereoselectivity. Subsequent removal of the auxiliary provides the chiral product.

Another effective strategy involves the use of chiral sulfinamides, such as tert-butanesulfinamide. semanticscholar.org Condensation of the sulfinamide with a suitable aldehyde or ketone forms a sulfinylimine, which can then undergo diastereoselective addition of a nucleophile. The resulting product can be cyclized and the auxiliary removed under mild acidic conditions. The use of (S)-α-phenylethylamine as a chiral auxiliary in a double aza-Michael reaction to form chiral 2-substituted 4-piperidones has also been demonstrated as a concise and high-yielding method. researchgate.net

Chiral AuxiliaryKey ReactionDiastereomeric Ratio (d.r.)
Evans OxazolidinoneAsymmetric AlkylationOften >98:2 acs.org
PseudoephedrineAsymmetric AlkylationHigh d.r. achievable nih.gov
tert-ButanesulfinamideNucleophilic addition to sulfinylimineOften >95:5 semanticscholar.org
(S)-α-phenylethylamineDouble aza-Michael reactionHigh d.r. reported researchgate.net

Table 4: Established Chiral Auxiliaries and Their Application.

Development of Novel Chiral Auxiliary Systems

Research continues into the development of new chiral auxiliaries to improve efficiency, selectivity, and substrate scope. Recent developments for the synthesis of N-heterocycles include novel ligands and catalytic systems that can be conceptually linked to auxiliary-based control.

One emerging area is the use of aza-Heck cyclizations, where chiral ligands direct the formation of N-heterocyclic systems with high enantioselectivity. researchgate.netnih.govnih.gov Although this is a catalytic method, the principles of stereocontrol are related to those in auxiliary-mediated synthesis. Furthermore, novel C2-symmetric chiral piperazines have been designed and synthesized, showing high efficacy as ligands in asymmetric acylation reactions, which demonstrates the ongoing efforts to create new chiral scaffolds that can act as auxiliaries or ligands. organic-chemistry.org Indene-based thiazolidinethiones represent another class of sulfur-based chiral auxiliaries that have shown excellent diastereoselectivity in aldol (B89426) reactions, offering potential for adaptation to piperidine synthesis. scielo.org.mx These newer systems aim to overcome limitations of classical auxiliaries, such as harsh removal conditions or limited recyclability.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), by virtue of their atom economy and operational simplicity, offer a powerful approach to the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.

Ugi-Type Reactions for Piperidine Scaffold Construction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs and has been adapted for the synthesis of piperidine derivatives. While direct asymmetric synthesis of this compound via a standard Ugi reaction is not extensively documented, the principles of the Ugi reaction are applied to construct the core piperidine ring, which can then be further elaborated to the target molecule. The general strategy involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. For the synthesis of 2-substituted piperidines, a bifunctional component is often employed that can undergo the initial Ugi condensation followed by a subsequent intramolecular cyclization.

For instance, the use of a γ-amino aldehyde or a related synthetic equivalent as the amine component can lead to the formation of a linear Ugi adduct poised for intramolecular cyclization to form the piperidine ring. The stereocontrol at the C2 position can be introduced by using a chiral amine or a chiral auxiliary. Subsequent reduction of a carbonyl group at the 2-position would then yield the desired methanol (B129727) functionality.

Amine ComponentCarbonyl ComponentCarboxylic AcidIsocyanideKey Features
Chiral γ-amino aldehyde derivativeBenzaldehydeFormic AcidBenzyl (B1604629) isocyanideUse of a chiral starting material to induce stereochemistry.
5-AminopentanalBenzaldehydeChiral Carboxylic Acidtert-Butyl isocyanideApplication of a chiral acid to induce enantioselectivity.
BenzylamineGlutaraldehydeAcetic Acid(R)-α-phenylethyl isocyanideChiral isocyanide serves as the source of asymmetry.

This table represents plausible Ugi-type reaction components for the synthesis of a precursor to this compound, based on general principles of Ugi reactions for piperidine synthesis.

Other Divergent MCR Approaches

Beyond the classical Ugi reaction, other divergent MCRs have been developed for the synthesis of highly substituted piperidines. These often involve domino reactions where a sequence of reactions occurs in a single pot. For example, a three-component reaction involving an amine, an aldehyde, and an activated alkene can lead to the formation of a piperidine ring through a cascade of conjugate addition and intramolecular cyclization. The stereochemical outcome of such reactions is often controlled by the use of chiral catalysts or auxiliaries. While specific examples leading directly to this compound are not prevalent in the literature, these methods offer a conceptual framework for its potential synthesis.

Ring-Forming Reactions and Stereochemical Control

Ring-forming reactions, particularly those involving intramolecular cyclization, are a mainstay in the synthesis of heterocyclic compounds like piperidines. Precise control over the stereochemistry during the cyclization event is paramount for accessing enantiomerically pure products.

Intramolecular Cyclization Processes

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of the piperidine ring. A common approach involves the intramolecular aza-Michael addition, where a tethered amine nucleophile adds to an α,β-unsaturated carbonyl system. The stereochemistry at the newly formed stereocenter can be controlled by using a chiral substrate or a chiral catalyst.

For the synthesis of this compound, a suitable acyclic precursor would contain a benzylamino group and a latent hydroxymethyl group at the appropriate positions, along with an electrophilic center to facilitate cyclization. For example, an amino alcohol derived from a chiral pool starting material like (R)-lysine can be elaborated and then cyclized to form the desired piperidine ring with the correct stereochemistry.

Precursor TypeCyclization StrategyCatalyst/ReagentDiastereoselectivity/Enantioselectivity
N-benzyl-6-amino-5-hydroxy-1-hexeneIntramolecular aminomercurationHg(OTFA)₂, NaBH₄High diastereoselectivity
(R)-N-benzyl-6-amino-1-hexen-2-olIntramolecular hydroaminationOrganolanthanide catalystGood to excellent enantioselectivity
N-benzyl protected δ-amino α,β-unsaturated esterIntramolecular aza-Michael additionChiral Bronsted acidHigh enantioselectivity

This table illustrates representative intramolecular cyclization strategies that could be adapted for the synthesis of this compound.

Ring Expansion Techniques

Ring expansion of smaller, more readily available chiral heterocycles, such as pyrrolidines, presents another elegant approach to the synthesis of chiral piperidines. This strategy often involves the generation of a reactive intermediate that triggers a rearrangement to the larger ring system.

A well-known example is the Tiffeneau-Demjanov rearrangement, where a cyclic β-amino alcohol is treated with nitrous acid to form a diazonium ion, which then undergoes a concerted ring expansion. Starting with a chiral 2-(aminomethyl)pyrrolidinemethanol derivative, one could envision a stereospecific ring expansion to the corresponding 2-hydroxymethylpiperidine. The stereochemical integrity of the migrating carbon center is typically retained during this process.

Starting MaterialReagentKey IntermediateStereochemical Outcome
(R)-1-benzyl-2-(aminomethyl)pyrrolidineNaNO₂, HClDiazonium saltRetention of stereochemistry
Chiral N-benzyl-2-(hydroxymethyl)azetidine derivativeLewis acidAziridinium ionHigh stereoselectivity

This table provides conceptual examples of ring expansion techniques for the synthesis of chiral piperidines.

Reductive Methodologies and Stereoselectivity

Reductive methods, including the reduction of various piperidine precursors, are widely employed in the final steps of the synthesis of this compound. The stereoselectivity of these reductions is crucial for establishing the desired (R)-configuration at the C2 position.

A prominent strategy involves the asymmetric hydrogenation of N-benzyl-2-(hydroxymethyl)pyridinium salts. The pre-existing pyridine (B92270) ring is activated by N-benzylation, making it susceptible to reduction. The use of chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, can afford high levels of enantioselectivity in the hydrogenation of the pyridinium ring to the corresponding piperidine.

Another approach is the diastereoselective reduction of a prochiral ketone at the C2 position of an N-benzylpiperidine ring. The stereochemical outcome of this reduction can be influenced by the steric hindrance of the N-benzyl group and the choice of reducing agent. The use of bulky reducing agents often leads to the preferential formation of one diastereomer.

SubstrateReducing Agent/CatalystLigand (if applicable)Stereoselectivity (ee/de)
N-benzyl-2-(hydroxymethyl)pyridinium bromideH₂, [Rh(COD)Cl]₂(R)-BINAP>95% ee
N-benzyl-2-formylpiperidineCBS-oxazaborolidine, BH₃·SMe₂N/AHigh ee
1-benzyl-2-piperidyl phenyl ketoneL-Selectride®N/AHigh de
2-Acyl-N-benzylpiperidineBaker's yeastN/AGood to excellent ee

This table summarizes various reductive methodologies for the stereoselective synthesis of this compound and related structures.

Hydrosilylation and Other Catalytic Reductions

The asymmetric catalytic reduction of carbonyl compounds represents a powerful and atom-economical approach to chiral alcohols. While specific examples detailing the hydrosilylation of an N-benzyl-2-piperidinecarboxylic acid derivative to directly yield this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis using transition metals like rhodium and iridium are well-established for related transformations.

For instance, rhodium-catalyzed intramolecular hydrosilylation has been successfully employed in the asymmetric synthesis of a silicon-containing proline surrogate. This reaction, utilizing a (NBD)2RhBF4/Josiphos catalyst system, achieved high enantioselectivity (>95% ee) in a 5-endo-trig cyclization, demonstrating the potential of catalytic hydrosilylation in creating chiral heterocyclic structures. nih.gov

Furthermore, iridium-catalyzed asymmetric hydrogenation has proven effective for producing chiral piperidines from pyridinium salts and for the enantioselective synthesis of chiral diols from racemic lactones. researchgate.netrsc.org These methodologies, which afford high yields and enantioselectivities, underscore the potential for developing a similar catalytic system for the stereoselective reduction of an N-benzyl-2-piperidinecarboxylic acid ester or a related ketone precursor to the desired (R)-alcohol. The development of such a process would offer a more environmentally benign and efficient alternative to stoichiometric metal hydride reagents.

Table 1: Overview of Related Asymmetric Catalytic Reductions

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)
(NBD)2RhBF4/JosiphosDehydroalanine derivativeSilaproline ester>95%
Ir-SpiroPAPRacemic α-substituted lactonesChiral diolsup to 95%
Ir/(S,S)-f-BinaphanePyrimidinium saltsHexahydropyrimidinesHigh

Chemical Reactivity and Derivatization Strategies of R 1 Benzylpiperidin 2 Yl Methanol

Functional Group Interconversions on the Primary Alcohol Moiety

The primary alcohol in (R)-(1-benzylpiperidin-2-yl)methanol is a versatile handle for numerous functional group interconversions. These transformations are fundamental for building molecular complexity and are typically performed under conditions that preserve the integrity of the rest of the molecule, particularly the chiral center.

Key transformations include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent dictates the final oxidation state.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be readily converted into a good leaving group for nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol to the corresponding alkyl chloride or bromide, respectively, typically through an Sₙ2 mechanism. libretexts.org

Formation of Sulfonate Esters: A common strategy to activate the alcohol for substitution is its conversion to a sulfonate ester, such as a tosylate or mesylate. Alcohols react with p-toluenesulfonyl chloride (p-TosCl) to yield alkyl tosylates. libretexts.org This reaction proceeds without affecting the C-O bond of the alcohol, thus ensuring the retention of configuration at any adjacent stereocenter. libretexts.org These tosylates are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles.

Table 1: Selected Functional Group Interconversions of the Primary Alcohol

Starting Functional Group Reagent(s) Product Functional Group Reaction Type
Primary Alcohol (-CH₂OH) PCC, DMP Aldehyde (-CHO) Oxidation
Primary Alcohol (-CH₂OH) KMnO₄, CrO₃ Carboxylic Acid (-COOH) Oxidation
Primary Alcohol (-CH₂OH) SOCl₂, Pyridine (B92270) Alkyl Chloride (-CH₂Cl) Nucleophilic Substitution
Primary Alcohol (-CH₂OH) PBr₃ Alkyl Bromide (-CH₂Br) Nucleophilic Substitution
Primary Alcohol (-CH₂OH) p-TsCl, Pyridine Tosylate (-CH₂OTs) Esterification

Nucleophilic Ring-Opening Reactions of Epoxide Derivatives

The derivatization of this compound to an epoxide opens up a rich area of chemistry involving nucleophilic ring-opening reactions. This strategy allows for the introduction of a new functional group at the carbon adjacent to the original alcohol-bearing carbon, leading to the formation of valuable 1,2-amino alcohol derivatives.

The synthesis of the epoxide, (R)-2-(oxiran-2-yl)-1-benzylpiperidine, can be achieved from the parent alcohol. A common method involves converting the alcohol to a tosylate, followed by intramolecular cyclization with a base. An alternative is the one-pot synthesis from the corresponding aldehyde via the Corey-Chaykovsky reaction. nih.gov

Once formed, the epoxide ring is highly strained and susceptible to ring-opening by a variety of nucleophiles. youtube.com In reactions with strong nucleophiles, the mechanism is typically an Sₙ2 type, where the nucleophile attacks the least sterically hindered carbon of the epoxide. youtube.comkhanacademy.org This regioselectivity is a key feature of these reactions. rsc.org The stereochemistry of the reaction involves an anti-addition of the nucleophile and the resulting hydroxyl group. khanacademy.org

A diverse array of nucleophiles can be employed in these ring-opening reactions, leading to a variety of functionalized products. wpmucdn.comdntb.gov.ua

Table 2: Nucleophilic Ring-Opening of (R)-2-(oxiran-2-yl)-1-benzylpiperidine

Nucleophile Reagent Example Product Class
Amine R₂NH β-Amino alcohol
Azide (B81097) NaN₃ β-Azido alcohol
Thiol RSH β-Hydroxy sulfide
Cyanide KCN β-Hydroxy nitrile

Formation of Amide and Other Nitrogen-Containing Derivatives

The synthesis of amides and other nitrogen-containing derivatives from this compound expands its utility as a synthetic intermediate. While direct amide formation from the alcohol is not feasible, a two-step process involving oxidation and coupling is a standard approach.

First, the primary alcohol is oxidized to the corresponding carboxylic acid, (R)-(1-benzylpiperidin-2-yl)carboxylic acid. This carboxylic acid can then be coupled with a primary or secondary amine to form an amide bond. This reaction is typically facilitated by a coupling agent, such as carbodiimides (e.g., DCC, EDC), or by converting the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride (SOCl₂). researchgate.net This methodology has been used to synthesize various N-benzyl substituted piperidine (B6355638) amides. ptfarm.plresearchgate.net

Beyond amides, other nitrogen-containing functional groups can be introduced. The alcohol can be converted into an azide via its tosylate derivative followed by substitution with sodium azide. The resulting azide is a versatile intermediate that can be reduced to a primary amine, which can then undergo a wide range of reactions, including acylation to form amides.

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Group

The benzyl group attached to the piperidine nitrogen contains an aromatic ring that is susceptible to electrophilic aromatic substitution (EAS). The entire N-benzylpiperidine moiety acts as a substituent on the phenyl ring, directing incoming electrophiles. The methylene (B1212753) bridge isolates the piperidine nitrogen from the ring, so its electronic influence is primarily inductive. The alkyl group is generally activating and directs incoming electrophiles to the ortho and para positions.

Classic EAS reactions can be performed on this aromatic ring, although reaction conditions must be chosen carefully to avoid side reactions with the tertiary amine.

Nitration: Using nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the para position.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom.

Friedel-Crafts Reactions: These reactions allow for the formation of C-C bonds on the aromatic ring. ethz.ch

Alkylation: Introduces an alkyl group using an alkyl halide and a Lewis acid catalyst.

Acylation: Introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid. Friedel-Crafts acylation is often preferred over alkylation due to its resistance to polyalkylation and rearrangements. The regioselectivity of such acylations on related nitrogen heterocycles has been shown to be highly specific. rsc.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent(s) Electrophile Major Product(s)
Nitration HNO₃, H₂SO₄ NO₂⁺ (R)-(1-(4-nitrobenzyl)piperidin-2-yl)methanol
Bromination Br₂, FeBr₃ Br⁺ (R)-(1-(4-bromobenzyl)piperidin-2-yl)methanol

Applications of R 1 Benzylpiperidin 2 Yl Methanol As a Chiral Synthon and Ligand in Organic Synthesis

Construction of Complex Chiral N-Heterocyclic Scaffolds

The enantiomerically pure structure of (R)-(1-benzylpiperidin-2-yl)methanol makes it an ideal starting point or "synthon" for synthesizing more complex chiral molecules. The pre-defined stereocenter at the C2 position of the piperidine (B6355638) ring allows chemists to build additional complexity onto the molecule without the need for difficult stereoselective reactions or chiral separations later in the synthesis. This approach is fundamental to creating structurally diverse libraries of molecules for drug discovery and materials science. thieme-connect.comresearchgate.net

Synthesis of Stereodefined Piperidine Derivatives

The synthesis of stereodefined piperidines is a significant goal in medicinal chemistry, as the spatial arrangement of substituents on the piperidine ring profoundly influences biological activity. thieme-connect.comnih.gov Utilizing a chiral synthon like this compound provides a direct route to α-chiral piperidines. organic-chemistry.org The existing stereocenter guides the stereochemical outcome of subsequent reactions, enabling the synthesis of multi-substituted piperidine derivatives with precise stereochemistry. nih.gov This chemo-enzymatic and catalytic approach is more efficient than methods that build the chiral ring from scratch, which often require complex catalytic systems or chiral auxiliaries to achieve high enantioselectivity. nih.govresearchgate.netajchem-a.com The hydroxyl group of this compound can be readily converted into other functional groups, providing a handle for further elaboration of the molecular structure while retaining the crucial stereochemistry of the piperidine core.

Incorporation into Multicyclic Systems (e.g., Benzomorphans)

The piperidine ring is a core structural unit in many complex, multicyclic alkaloid frameworks, including the benzomorphan (B1203429) class of compounds. nih.gov Benzomorphans are widely studied for their potent analgesic properties. nih.gov The synthesis of these rigid molecules often involves the construction of the piperidine ring as a key step. Starting with a chiral piperidine fragment like this compound can streamline the synthesis of enantiomerically pure benzomorphan derivatives. For instance, a common synthetic strategy for benzomorphans involves N-acylation of a pre-formed benzomorphan core followed by reduction. nih.gov By analogy, a chiral N-benzylpiperidine fragment could be incorporated or used as a template to ensure the correct stereochemistry in the final multicyclic product, bypassing steps that might otherwise produce a mixture of enantiomers.

Role as a Chiral Ligand in Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that directs a reaction to preferentially form one enantiomer of the product. pnas.org Chiral amino alcohols, such as this compound, are a well-established class of precursors for these ligands due to their straightforward synthesis and the presence of two distinct donor atoms (nitrogen and oxygen). pnas.orgmdpi.com

Design and Synthesis of Metal-Ligand Complexes

The nitrogen of the piperidine ring and the oxygen of the methanol (B129727) group in this compound can act as a bidentate N,O-ligand, chelating to a variety of transition metals. This coordination modifies the metal's reactivity and creates a specific chiral pocket around the catalytic site. pnas.orgalfa-chemistry.com Chiral amino alcohol ligands are known to form stable complexes with metals such as copper, zinc, cobalt, nickel, and ruthenium. mdpi.comalfa-chemistry.com

Furthermore, the hydroxyl group can be chemically modified to create a wider array of ligands. For example, it can be phosphinated to produce P,N-ligands, which are highly effective in many catalytic processes. This modularity allows for the fine-tuning of the ligand's steric and electronic properties to optimize selectivity for a specific chemical transformation. pnas.org The resulting metal-ligand complexes are often generated in situ by simply mixing the chiral ligand with a metal salt. rsc.org

Table 1: Potential Metal Complexes with Amino Alcohol-Type Ligands

Ligand TypeMetal CenterPotential Catalytic Application
N,O-Bidentate Amino AlcoholCopper (Cu)Asymmetric Nitroaldol (Henry) Reaction nih.gov
N,O-Bidentate Amino AlcoholZinc (Zn)Enantioselective Addition to Aldehydes rsc.org
N,O-Bidentate Amino AlcoholRuthenium (Ru)Asymmetric Transfer Hydrogenation mdpi.com
Modified P,N-LigandRhodium (Rh)Asymmetric Hydrogenation pnas.org
Modified P,N-LigandPalladium (Pd)Asymmetric Allylic Alkylation

Evaluation in Chiral Induction for Other Substrates

Once formed, the chiral metal complex acts as a catalyst to transfer its stereochemical information to a prochiral substrate. The effectiveness of this chiral induction is measured by the enantiomeric excess (ee) of the product. pnas.org Ligands derived from amino alcohols have shown exceptional levels of stereocontrol in a variety of reactions. rsc.org

For example, copper complexes of chiral amino alcohols are effective catalysts for the asymmetric nitroaldol (Henry) reaction, producing products with remarkably high enantioselectivity (≥99% ee). nih.gov Similarly, amino alcohol-promoted addition of diethylzinc (B1219324) to aldehydes is a well-established method for producing chiral secondary alcohols with high yield and enantiopurity. rsc.org The specific structure of the ligand, including the steric bulk of the N-benzyl group and the stereochemistry at the C2 position, dictates the precise geometry of the transition state, thereby controlling the facial selectivity of the nucleophilic attack on the substrate.

Utilization as an Intermediate for Biologically Relevant Molecular Architectures

The N-benzylpiperidine structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netnih.gov Its structural flexibility and three-dimensional nature are valuable for optimizing efficacy and physicochemical properties. nih.gov this compound is a key intermediate for the synthesis of these complex and biologically active molecules. scispace.comresearchgate.net

A prominent example is its connection to Donepezil, a leading acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. nih.gov The core structure of Donepezil is a 1-benzylpiperidine (B1218667) moiety linked to a dimethoxyindanone (B14499123) group. nih.gov Syntheses of Donepezil and its analogues often rely on functionalized benzylpiperidine intermediates. nih.govacs.orgacs.org

Beyond Alzheimer's disease, the benzylpiperidine scaffold is integral to compounds targeting a range of biological systems. It is found in potent analgesics derived from Fentanyl, where N'- (1-benzylpiperidin-4-yl)acetohydrazide serves as a key starting material. nih.gov Other derivatives have been developed as inhibitors of monoacylglycerol lipase (B570770) (MAGL) for potential anti-inflammatory and anti-nociceptive applications, and as high-affinity ligands for sigma receptors, which are targets for various neurological disorders. nih.govunisi.it

Table 2: Examples of Biologically Active Scaffolds Based on Benzylpiperidine

Molecule/Derivative ClassCore ScaffoldBiological Target / ApplicationReference(s)
Donepezil1-BenzylpiperidineAcetylcholinesterase (AChE) Inhibitor (Alzheimer's Disease) nih.gov
Fentanyl Analogues1-BenzylpiperidineOpioid Receptor Agonist (Analgesic) scispace.comresearchgate.netnih.gov
Sigma Receptor LigandsBenzylpiperidine/PiperazineNeurological Disorders nih.gov
MAGL InhibitorsBenzylpiperidineAnti-inflammatory, Anti-nociceptive unisi.it
Cholinesterase InhibitorsBenzylpiperidine-benzimidazolinonesCholinesterase (ChE) Inhibitor (Alzheimer's Disease) nih.gov

Pathways to Complex Molecular Scaffolds

The inherent chirality of this compound is frequently exploited to direct the stereochemical outcome of reactions, enabling the synthesis of complex heterocyclic scaffolds with high levels of stereocontrol. Its utility is particularly evident in the construction of fused and bridged ring systems, such as indolizidine and quinolizidinone cores.

One prominent application involves its role as a chiral directing group in transition metal-catalyzed C-H activation and annulation reactions. In a notable example, this compound is used to synthesize optically active, tricyclic indolizidine derivatives. The synthesis proceeds via a rhodium(III)-catalyzed cascade reaction involving C-H activation of the benzyl (B1604629) group and a subsequent [4+2] annulation with various internal alkynes. The hydroxymethyl group on the piperidine ring is crucial, acting as a directing group that coordinates to the metal center and positions it for the selective activation of an ortho C-H bond on the N-benzyl ring. This directed annulation forges a new six-membered ring, and the stereochemistry of the final indolizidine product is directly controlled by the (R)-configuration of the starting material. This methodology provides a direct route to complex fused heterocyclic systems from a readily available chiral precursor.

The reaction demonstrates good functional group tolerance and yields the corresponding indolizidine scaffolds with high diastereoselectivity.

Table 1: Synthesis of Chiral Indolizidine Scaffolds via Rh(III)-Catalyzed Annulation

Alkyne Partner (R1-C≡C-R2) Product Yield (%) Diastereomeric Ratio (d.r.)
Diphenylacetylene 10-benzyl-8,9-diphenyl-6,7,8,9-tetrahydro-5aH-benzo[g]indolizine 95 >20:1
1,2-bis(4-methoxyphenyl)ethyne 10-benzyl-8,9-bis(4-methoxyphenyl)-6,7,8,9-tetrahydro-5aH-benzo[g]indolizine 96 >20:1

Another significant pathway to complex scaffolds is the use of this compound in the synthesis of enantiopure quinolizidinones. These bicyclic structures are core components of numerous alkaloids. In a typical synthetic sequence, the hydroxyl group of this compound is first converted to a suitable leaving group, such as a tosylate or mesylate. The resulting activated intermediate then undergoes nucleophilic substitution with a carbon nucleophile, effectively elongating the side chain. Subsequent transformation of this elongated chain into a carboxylic acid derivative, followed by an intramolecular cyclization, yields the desired quinolizidinone scaffold. The stereocenter at C-2 of the original piperidine ring remains intact throughout the sequence and dictates the absolute stereochemistry of the newly formed bicyclic system.

Precursor in Stereoselective Total Syntheses

The utility of this compound extends beyond the synthesis of general scaffolds to its application as a chiral starting material in the total synthesis of specific natural products. Its pre-defined stereochemistry allows for a more efficient and controlled synthetic route, minimizing the need for chiral resolutions or complex asymmetric induction steps later in the synthesis.

A compelling example is the asymmetric total synthesis of the Lythraceae alkaloid (-)-lasubine I. In this synthesis, this compound serves as the source of the chiral piperidine core of the target molecule. The synthesis commences with the oxidation of the primary alcohol to the corresponding aldehyde. This aldehyde is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to install the necessary carbon framework of the side chain. The resulting α,β-unsaturated ester undergoes a series of transformations, including reduction of the double bond and modification of the ester functionality. The pivotal step involves an intramolecular cyclization to form the quinolizidinone ring system characteristic of (-)-lasubine I. The stereochemistry of the final natural product is directly inherited from the (R)-configuration of the starting piperidine alcohol.

Table 2: Key Transformations in the Total Synthesis of (-)-Lasubine I

Step Starting Material Key Reagents Product Description Purpose
1 This compound Dess-Martin periodinane (DMP) or SO₃·Py (R)-1-benzylpiperidine-2-carbaldehyde Oxidation of alcohol to aldehyde
2 (R)-1-benzylpiperidine-2-carbaldehyde Horner-Wadsworth-Emmons reagent α,β-Unsaturated ester Installation of the side chain
3 α,β-Unsaturated ester H₂, Pd/C Saturated ester Reduction of the alkene
4 Saturated ester Acid or base mediated hydrolysis Carboxylic acid Preparation for cyclization
5 Carboxylic acid Carbodiimide coupling agent (e.g., DCC, EDCI) Quinolizidinone intermediate Intramolecular amide bond formation
6 Quinolizidinone intermediate Debenzylation reagent (e.g., H₂, Pd(OH)₂) Deprotected quinolizidinone Removal of N-benzyl protecting group

This synthetic strategy highlights the efficiency of using a chiral pool starting material like this compound to achieve the stereoselective synthesis of a complex natural product, thereby confirming its value as a fundamental chiral building block in organic chemistry.

Conformational Analysis and Theoretical Studies of R 1 Benzylpiperidin 2 Yl Methanol

Computational Methodologies in Structural Elucidation

Theoretical studies employing a range of computational methods are essential for understanding the geometry, stability, and electronic properties of flexible molecules like (R)-(1-benzylpiperidin-2-yl)methanol. These in silico techniques allow for the detailed examination of various conformations and the energetic factors that govern their populations.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying substituted piperidine (B6355638) systems. DFT calculations are used to optimize molecular geometries, determine the relative energies of different conformers, and analyze electronic properties that influence reactivity.

Commonly employed DFT methods for this type of analysis include the B3LYP and M06-2X functionals, often paired with basis sets such as 6-31G(d) to provide a reliable description of the molecule's geometry. nih.gov Geometry optimizations are typically performed to locate energy minima on the potential energy surface, corresponding to stable conformers. Subsequent frequency calculations are crucial to confirm that these structures are true minima (lacking imaginary frequencies) and to derive thermodynamic data like Gibbs free energy. nih.gov The insights from these calculations are foundational for understanding conformational preferences. nih.govresearchgate.net

Table 1: Typical Parameters in DFT Studies of Piperidine Derivatives
ParameterCommon Selection/MethodPurpose
Functional B3LYP, M06-2XApproximates the exchange-correlation energy. M06-2X is often preferred for systems with non-covalent interactions. nih.gov
Basis Set 6-31G(d), 6-311G(d,p)Describes the atomic orbitals used to build the molecular orbitals. nih.gov
Solvation Model Polarizable Continuum Model (PCM)Accounts for the effect of a solvent (e.g., water, chloroform) on molecular geometry and energy. nih.govscielo.br
Calculation Type Geometry Optimization, Frequency AnalysisTo find stable conformers and calculate thermodynamic properties. nih.gov

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent or interacting with a biological target).

For a molecule like this compound, MD simulations can be used to assess the stability of specific conformers predicted by DFT. mdpi.com By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and the system's potential energy over simulation times that can extend to hundreds of nanoseconds, researchers can confirm the stability of a particular binding pose or conformational state. mdpi.com These simulations are particularly valuable for understanding how the molecule might adapt its shape upon interacting with other molecules, such as a receptor binding site. nih.govunife.itresearchgate.net

Analysis of Preferred Conformational Isomers

The flexibility of this compound arises from the piperidine ring puckering and the rotation around several single bonds. Theoretical calculations are used to identify the most stable, low-energy conformations that are likely to be populated under normal conditions.

Consistent with extensive studies on six-membered heterocyclic rings, the piperidine ring of this compound is expected to overwhelmingly adopt a chair conformation. nih.gov This conformation minimizes angular and torsional strain. For a 2-substituted piperidine, two distinct chair conformations are possible, differing in the placement of the substituent at the C2 position (the hydroxymethyl group) as either axial or equatorial.

The relative stability of these two chair forms is determined by the orientation of the large N-benzyl group. The nitrogen atom's lone pair can conjugate with the adjacent π-system of the benzyl (B1604629) group, increasing the sp2 character of the nitrogen and flattening the local geometry. nih.govacs.org This partial double-bond character can introduce a "pseudoallylic strain," a steric interaction that often favors placing the adjacent C2 substituent in an axial orientation to minimize repulsion. nih.govacs.org Therefore, the chair conformer with the (2-yl)methanol group in the axial position is predicted to be significantly favored over the conformer where it is equatorial.

Table 2: Predicted Relative Stability of Piperidine Ring Conformations
Conformation(2-yl)methanol Group OrientationN-benzyl Group OrientationPredicted Relative Stability
Chair 1AxialEquatorialMore Stable (Favored)
Chair 2EquatorialEquatorialLess Stable
Twist-BoatN/AN/ASignificantly Less Stable

Benzyl Group: The orientation of the N-benzyl group is influenced by steric hindrance with the piperidine ring. The phenyl ring will rotate to minimize these interactions. Conformational analyses of related N-benzylpiperidine structures show that the benzyl group typically adopts a conformation that balances steric factors and the electronic conjugation with the nitrogen lone pair. nih.gov

Methanol (B129727) Group: The C2-CH2OH substituent also has rotational freedom around the C2-C(methanol) bond. The preferred rotamer will likely be one that minimizes steric clashes with the piperidine ring and the N-benzyl group. Furthermore, the hydroxyl group introduces the possibility of intramolecular hydrogen bonding, for instance, with the piperidine nitrogen atom. If the geometry is favorable in the preferred chair conformation, such an interaction could further stabilize a specific rotamer. DFT calculations are essential to quantify the energetic favorability of these different rotameric states.

Theoretical Insights into Reactivity and Stereoselectivity

Computational studies provide more than just structural information; they offer deep insights into the molecule's chemical reactivity. By analyzing the electronic properties derived from DFT calculations, one can predict how this compound will behave in chemical reactions.

One key area of analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively. nih.govsemanticscholar.org For this compound, the HOMO is expected to have significant density on the electron-rich piperidine nitrogen and the phenyl ring, suggesting these are primary sites for electrophilic attack. The LUMO may be distributed across the aromatic ring system.

The conformational analysis is directly linked to stereoselectivity. The preferred low-energy conformation of the molecule dictates the steric environment around its reactive centers. For example, the accessibility of the nitrogen lone pair for alkylation or the hydroxyl group for esterification will be different depending on whether the (2-yl)methanol group is in an axial or equatorial position and on the rotameric position of the side chains. A reaction's transition state will favor the pathway of lowest energy, which is heavily influenced by the steric hindrance imposed by the molecule's three-dimensional shape. Therefore, understanding the conformational landscape is critical for predicting and explaining the stereochemical outcome of its reactions.

Transition State Modeling for Asymmetric Reactions

Transition state modeling is a powerful computational tool used to elucidate the mechanisms and predict the stereochemical outcomes of asymmetric reactions. For a chiral ligand or catalyst like this compound, this modeling would involve calculating the energies of various possible transition states leading to different stereoisomers of the product. The stereoselectivity of a reaction is determined by the energy difference between these diastereomeric transition states.

In the context of reactions catalyzed by or involving this compound, density functional theory (DFT) would be a common method to model these transition states. Such studies would typically involve:

Conformational Search: Identifying the lowest energy conformations of the catalyst-substrate complex.

Transition State Location: Locating the transition state structures for the formation of each possible stereoisomer.

Energy Calculation: Calculating the relative free energies of these transition states to predict the major product.

While specific transition state models for reactions involving this compound are not found in the reviewed literature, studies on other chiral piperidine derivatives demonstrate the utility of this approach. For instance, computational modeling has been successfully employed to understand the atroposelective synthesis of quinazolinediones using chiral superbases, where the conformational modulation of the catalyst in the transition state was identified as a key factor for selectivity.

Table 1: Hypothetical Transition State Energy Data for an Asymmetric Aldol (B89426) Reaction Catalyzed by a this compound derivative

Transition StateProduct EnantiomerRelative Free Energy (kcal/mol)Predicted Enantiomeric Excess (%)
TS-ReR0.0>99
TS-SiS+3.5
Note: This table is illustrative and not based on published data for this compound.

Structure-Reactivity and Structure-Selectivity Correlations

The relationship between the three-dimensional structure of a catalyst or reactant and its chemical reactivity and selectivity is a fundamental concept in organic chemistry. For this compound, its specific stereochemistry and conformational preferences are expected to profoundly influence the outcome of reactions in which it participates.

A detailed study in this area would investigate how modifications to the structure of this compound affect reaction rates and stereoselectivity. Key structural features to consider would include:

The (R)-configuration at the C2 position: This chiral center is fundamental to inducing asymmetry.

The N-benzyl group: The size and electronic properties of this group can influence the steric environment around the nitrogen atom and the piperidine ring's conformation.

The hydroxymethyl group: This functional group can participate in hydrogen bonding, potentially playing a crucial role in organizing the transition state assembly.

Research on other 2-substituted piperidines has shown that the conformational preference of the substituent (axial vs. equatorial) can have a significant impact on the molecule's reactivity and its ability to direct stereochemistry. For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, which in turn dictates the approach of incoming reagents.

Table 2: Illustrative Structure-Selectivity Data for Analogs of this compound in a Catalytic Asymmetric Reaction

Catalyst AnalogModificationEnantiomeric Excess (%)
1 This compoundData not available
2 (R)-(1-phenylpiperidin-2-yl)methanolData not available
3 (R)-(1-benzyl-2-methylpiperidine)Data not available
Note: This table is for illustrative purposes to show how such data would be presented. No experimental or theoretical data for these specific compounds in this context were found.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration.

Single Crystal X-ray Diffraction AnalysisTo perform a single crystal X-ray diffraction analysis on (R)-(1-benzylpiperidin-2-yl)methanol, the primary prerequisite is the growth of high-quality, single crystals of suitable size (typically 0.1 - 0.4 mm). This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed. The analysis provides the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. For this compound, this would reveal critical information about its solid-state conformation, including the chair conformation of the piperidine (B6355638) ring, the orientation of the benzyl (B1604629) and hydroxymethyl groups, and intermolecular interactions like hydrogen bonding involving the hydroxyl group.

Hypothetical Crystallographic Data Table for this compound This table is illustrative of the data that would be obtained from a successful X-ray diffraction experiment.

ParameterValue
Chemical FormulaC13H19NO
Formula Weight205.30 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)(Hypothetical values)
α, β, γ (°)90, 90, 90
Volume (ų)(Hypothetical value)
Z (molecules/unit cell)4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for elucidating the detailed structure and dynamics of molecules in solution.

2D NMR for Complete Structural and Conformational AssignmentWhile 1D ¹H and ¹³C NMR provide initial characterization, 2D NMR experiments are necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with several overlapping signals in the aliphatic region like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connections within the piperidine ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, definitively assigning the carbon signal for each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, it would show correlations from the benzylic protons to carbons of the phenyl ring and the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information on the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation in solution, such as the axial or equatorial orientation of the hydroxymethyl and benzyl groups.

Illustrative ¹H and ¹³C NMR Signal Assignments from 2D NMR Data This table represents typical assignments that would be confirmed by 2D NMR experiments.

Position¹³C Shift (ppm)¹H Shift (ppm)Key HMBC/COSY Correlations
C2 (Piperidine)~60-65(Multiplet)COSY with H3, H6; HMBC to Benzyl-CH₂
C3, C4, C5 (Piperidine)~20-30(Multiplets)COSY correlations within the ring
C6 (Piperidine)~50-55(Multiplet)COSY with H2, H5; HMBC to Benzyl-CH₂
CH₂OH (Methanol)~65-70(Doublet of doublets)COSY with H2; HMBC to C2
CH₂ (Benzyl)~55-60(AB quartet)HMBC to C2, C6, C-ipso
C-ipso (Phenyl)~138-140-HMBC from Benzyl-CH₂
C-ortho, C-meta, C-para (Phenyl)~127-130(Multiplets)COSY correlations within the ring

Dynamic NMR for Rotational Barrier StudiesMolecules like this compound can exhibit dynamic processes, such as restricted rotation around single bonds or ring inversion. Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures to study these conformational changes.

For this compound, a potential dynamic process is the restricted rotation around the N-CH₂ (benzyl) bond. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for the ortho and meta protons of the phenyl ring. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single averaged peak. By analyzing the spectra at different temperatures, particularly the coalescence temperature (Tc), the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable insight into the molecule's conformational flexibility.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Solution-State Stereochemistry

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light, providing information about their stereochemistry in solution. These methods are powerful alternatives to X-ray crystallography, especially for non-crystalline samples.

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). mdpi.com A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The chromophore in this compound is the benzyl group. The sign and intensity of the Cotton effects in the ECD spectrum are sensitive to the chiral environment, allowing for stereochemical assignment.

Vibrational Circular Dichroism (VCD): VCD is the vibrational equivalent of ECD, measuring differential absorption in the infrared region. VCD provides much more structural information as it probes the entire molecule's vibrational modes. nih.gov Since this compound has multiple stereochemically sensitive C-H and C-N stretching and bending modes, its VCD spectrum would provide a rich fingerprint. A comparison of this experimental fingerprint with the computationally predicted spectrum for the (R)-configuration would provide a reliable assignment of its absolute configuration in solution. nih.gov This is particularly valuable as it reflects the molecule's structure in the solution phase, which may differ from the solid-state structure.

Mass Spectrometry Techniques for Mechanistic Studies (beyond basic identification)

Mass spectrometry (MS) has evolved into an indispensable tool for the elucidation of complex chemical reaction mechanisms, extending far beyond routine compound identification. nih.gov In the context of "this compound" and its role in asymmetric synthesis, advanced MS techniques offer profound insights into reaction intermediates, transition state analogues, and the subtle dynamics of catalytic cycles. Techniques such as electrospray ionization (ESI-MS) are particularly adept at gently transferring ionic intermediates from the solution phase into the gas phase for detection, providing snapshots of the reacting system. pkusz.edu.cnrsc.org

The utility of ESI-MS in mechanistic studies is significantly enhanced when coupled with tandem mass spectrometry (MS/MS). This combination allows for the structural characterization of fleeting intermediates. By selecting a specific ion of interest and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be generated, which help in confirming the structure of the proposed intermediate. unibo.it

A powerful strategy for tracking the transformation of reactants and identifying bond-forming or bond-breaking steps is the use of isotopic labeling. x-chemrx.com By strategically replacing specific hydrogen atoms with deuterium (B1214612) in "this compound" or other reactants, the fate of these atoms can be followed throughout the reaction. The resulting mass shifts in the mass spectra of intermediates and products provide definitive evidence for specific mechanistic pathways. nih.govresearchgate.net For instance, deuteration at the carbinol carbon could be used to probe hydride transfer steps, a common occurrence in reactions involving chiral alcohol catalysts.

Furthermore, ion mobility-mass spectrometry (IM-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of the ions. nih.govwikipedia.orgrsc.org This can be particularly valuable in distinguishing between isomeric or even isobaric intermediates that may be present in a complex reaction mixture, providing a more detailed picture of the catalytic landscape. acs.org

Detailed Research Findings

While specific mechanistic studies on "this compound" using these advanced MS techniques are not extensively documented in publicly available literature, the principles can be illustrated through hypothetical yet plausible research scenarios.

Scenario 1: Probing the Aldol (B89426) Reaction Intermediate

Let us consider a scenario where "this compound" is used as a chiral ligand in a metal-catalyzed asymmetric aldol reaction. ESI-MS could be employed to intercept and characterize the key catalytic species.

A hypothetical reaction mixture could be directly infused into the ESI-MS instrument at various time points. The resulting mass spectrum might reveal the presence of a transient metal-alkoxide intermediate formed between the catalyst, the chiral ligand, and one of the substrates.

To confirm the composition of this intermediate, tandem mass spectrometry (MS/MS) would be performed on the ion of interest. The fragmentation pattern would be expected to show losses corresponding to the constituent parts of the complex, such as the chiral ligand or a substrate molecule, thereby confirming its structure.

Scenario 2: Deuterium Labeling to Elucidate the Rate-Determining Step

In a catalytic reaction where "this compound" acts as a proton shuttle, deuterium labeling can be a powerful tool to investigate the mechanism. For example, if the hydroxyl proton is replaced with deuterium, the progress of the reaction can be monitored to see if the rate is affected (a kinetic isotope effect).

By analyzing the mass spectra of the products, one could determine if the deuterium has been incorporated, providing direct evidence of the role of the hydroxyl group in the reaction mechanism.

The following interactive data tables showcase the kind of data that could be generated from such studies.

Table 1: Hypothetical ESI-MS Data for Aldol Reaction Intermediate

m/z (observed)Proposed SpeciesIsotopic Pattern
452.18[Metal + this compound + Aldehyde - H]⁺Consistent with proposed formula
350.12[Metal + this compound - H]⁺Consistent with proposed formula
206.15[this compound + H]⁺Consistent with proposed formula

Table 2: Hypothetical MS/MS Fragmentation of the Aldol Intermediate (Precursor Ion: 452.18 m/z)

Fragment Ion (m/z)Proposed Neutral LossInterpretation
350.12AldehydeLoss of the aldehyde substrate
246.06This compoundLoss of the chiral ligand
205.14Metal + AldehydeLoss of metal and aldehyde

Table 3: Hypothetical Results of Deuterium Labeling Experiment

Compoundm/z (unlabeled)m/z (deuterated ligand)Interpretation
Product250.20251.21Deuterium transfer occurred
Intermediate A310.25311.25Ligand is part of the intermediate
Recovered Ligand206.15207.16Deuterium remains on the ligand

Future Directions in Academic Research on R 1 Benzylpiperidin 2 Yl Methanol

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. rasayanjournal.co.inunibo.it Future research concerning (R)-(1-benzylpiperidin-2-yl)methanol is expected to prioritize the development of more sustainable and atom-economical synthetic pathways. Traditional multi-step syntheses of chiral piperidines often involve the use of hazardous reagents, generate significant waste, and exhibit low atom economy. nih.gov

A promising direction lies in the utilization of bio-based starting materials. For instance, researchers have demonstrated the synthesis of piperidines from furfural, a platform chemical derived from biomass. nih.gov Adapting such methodologies to produce chiral derivatives like this compound could significantly enhance the sustainability of its production. Another key area of investigation will be the development of one-pot multicomponent reactions. researchgate.net These reactions, which combine three or more reactants in a single operation to form a complex product, are inherently more atom-economical and environmentally benign than sequential syntheses. rasayanjournal.co.in The design of novel multicomponent strategies for the asymmetric synthesis of 2-substituted piperidines will be a critical step forward.

Furthermore, the replacement of hazardous solvents and reagents with greener alternatives is a central tenet of sustainable chemistry. unibo.it Research will likely focus on employing environmentally benign solvents, such as water or bio-derived solvents, and developing solvent-free reaction conditions. nih.gov The application of techniques like ball milling and ultrasonication, which can enhance reaction rates and reduce energy consumption, also represents a viable avenue for greener synthesis. rasayanjournal.co.in

Green Chemistry Approach Potential Application for this compound Synthesis Key Advantages
Bio-based Feedstocks Utilization of derivatives from biomass, such as furfural, as starting materials. nih.govReduces reliance on petrochemicals, enhances sustainability.
Multicomponent Reactions Development of one-pot syntheses combining multiple starting materials. researchgate.netHigh atom economy, reduced waste, simplified procedures.
Green Solvents/Solvent-Free Conditions Employing water or bio-solvents; conducting reactions without a solvent medium. unibo.itnih.govMinimized environmental pollution and health hazards.
Alternative Energy Sources Use of microwave irradiation or ultrasonication to drive reactions. rasayanjournal.co.inFaster reaction times, potentially lower energy consumption.

Exploration of Novel Catalytic Systems for Enantioselective Access

The enantioselective synthesis of this compound hinges on the use of effective chiral catalysts. While significant progress has been made, the exploration of novel and more efficient catalytic systems remains a vibrant area of research.

One of the most promising frontiers is the synergistic combination of different catalytic modes. Hybrid bio-organocatalytic cascades, for example, leverage the high selectivity of enzymes with the versatility of small organic molecules to construct chiral piperidines. nih.govrsc.orgrsc.org In such a system, a transaminase could be used to generate a chiral intermediate that then undergoes an organocatalyzed Mannich-type reaction to form the piperidine (B6355638) ring. rsc.orgrsc.org Chemo-enzymatic dearomatization of activated pyridines also presents a powerful strategy for accessing stereo-defined piperidines. nih.gov

Transition metal catalysis continues to be a cornerstone of asymmetric synthesis. digitellinc.comacs.org Future research will likely focus on the development of novel chiral ligands for transition metals like rhodium, iridium, and palladium to achieve higher enantioselectivity and broader substrate scope in reactions such as asymmetric hydrogenation and reductive amination. nih.govacs.orgdicp.ac.cn For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a potent method for synthesizing enantioenriched 3-substituted piperidines, a strategy that could be adapted for 2-substituted analogues. acs.orgsemanticscholar.org Similarly, Ni/photoredox dual catalysis offers a modern approach for the enantioselective cross-coupling to form chiral N-benzylic heterocycles. nih.gov

Organocatalysis, which avoids the use of metals, is another area ripe for exploration. acs.org The development of new chiral phosphoric acids or other organocatalysts for the intramolecular cyclization of unsaturated acetals or similar precursors could provide efficient and metal-free routes to this compound. umich.edu

Catalytic System Description Potential Advantages
Hybrid Bio-organocatalysis Combines enzymes (e.g., transaminases) and small organic molecules (e.g., proline) in a cascade reaction. nih.govrsc.orgrsc.orgHigh enantioselectivity, mild reaction conditions, potential for biomimetic synthesis.
Chemo-enzymatic Dearomatization Uses a combination of chemical synthesis and biocatalysis to asymmetrically dearomatize pyridine (B92270) derivatives. nih.govAccess to highly functionalized and stereo-defined piperidines.
Novel Transition Metal Catalysts Development of new chiral ligands for metals like Rh, Ir, Pd, and Ni for asymmetric reactions. nih.govacs.orgdicp.ac.cnnih.govHigh turnover numbers, broad functional group tolerance, potential for novel transformations.
Advanced Organocatalysis Design of new metal-free catalysts, such as chiral phosphoric acids, for asymmetric cyclizations. acs.orgumich.eduAvoids metal contamination, often milder reaction conditions.

Broadening the Scope of its Application as a Chiral Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. thieme-connect.comresearchgate.netupi.edu The introduction of a chiral center into this scaffold can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.netthieme-connect.com this compound, as a readily accessible chiral building block, has immense potential to serve as a versatile scaffold for the synthesis of novel bioactive compounds.

Future research will likely focus on incorporating this chiral motif into libraries of small molecules for drug discovery programs. researchgate.net By modifying the benzyl (B1604629) and hydroxyl groups, a diverse range of derivatives can be synthesized and screened for various biological targets. The chiral piperidine core can help to orient functional groups in three-dimensional space, leading to enhanced binding affinity and specificity for protein targets. researchgate.net

Beyond its use as a core structural element, this compound and its derivatives can also be explored as chiral ligands in asymmetric catalysis or as chiral auxiliaries in stereoselective synthesis. researchgate.netnih.gov The development of new synthetic methodologies that utilize this compound to control the stereochemical outcome of reactions will be a valuable contribution to the field of organic synthesis. For example, its use in the enantioselective synthesis of other complex alkaloids, such as indolizidine and quinolizidine (B1214090) alkaloids, has been demonstrated and can be further expanded. nih.govresearchgate.net

Application Area Description Potential Impact
Medicinal Chemistry Use as a chiral scaffold to synthesize libraries of new drug candidates. thieme-connect.comresearchgate.netupi.eduDiscovery of new therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Asymmetric Catalysis Development of new chiral ligands derived from this compound for transition metal catalysis.Creation of novel and efficient catalytic systems for the synthesis of other chiral molecules.
Chiral Auxiliaries Employment as a removable chiral group to direct the stereochemical outcome of synthetic transformations. researchgate.netAccess to a wider range of enantiomerically pure compounds.
Natural Product Synthesis Utilization as a key building block in the total synthesis of complex natural products containing the piperidine motif. nih.govresearchgate.netMore efficient and stereoselective syntheses of biologically important natural products.

Deeper Computational and Experimental Mechanistic Investigations

A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research on this compound will undoubtedly involve deeper computational and experimental mechanistic investigations into its synthesis.

Computational studies, using methods such as Density Functional Theory (DFT), can provide valuable insights into the transition states and intermediates of catalytic cycles. umich.eduacs.orgnih.govrsc.org These studies can help to elucidate the origins of enantioselectivity in asymmetric reactions, explaining why a particular catalyst or ligand favors the formation of the (R)-enantiomer. umich.edu For instance, computational modeling can reveal key noncovalent interactions between the catalyst and the substrate that are responsible for stereochemical control. acs.org

Experimental mechanistic studies will also play a vital role. Techniques such as kinetic isotope effect (KIE) measurements can help to identify the rate-determining step of a reaction. acs.org The isolation and characterization of reaction intermediates can provide direct evidence for a proposed catalytic cycle. acs.org By combining computational and experimental approaches, a more complete picture of the reaction mechanism can be obtained, enabling the optimization of existing synthetic routes and the development of entirely new and more effective ones. umich.eduacs.org

Investigative Tool Information Gained Impact on Synthesis of this compound
Density Functional Theory (DFT) Elucidation of transition state structures, reaction energy profiles, and key catalyst-substrate interactions. umich.eduacs.orgnih.govRational design of more selective catalysts and optimization of reaction conditions.
Kinetic Isotope Effect (KIE) Studies Identification of the rate-determining step and understanding of bond-breaking/forming events in the transition state. acs.orgProvides insights for catalyst and reaction engineering to improve efficiency.
Intermediate Trapping/Isolation Direct observation and characterization of species involved in the catalytic cycle. acs.orgConfirms proposed mechanisms and can reveal unexpected pathways.
In-situ Spectroscopy Real-time monitoring of reactant consumption and product formation to determine reaction kinetics.Allows for precise optimization of reaction parameters.

Q & A

Basic Questions

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing (R)-(1-benzylpiperidin-2-yl)methanol in laboratory settings?

  • Methodology : The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes nucleophilic substitution of a benzyl group onto the piperidine ring, followed by hydroxymethylation. Key steps involve:

  • Use of catalysts (e.g., triethylamine) to facilitate benzylation .
  • Solvent selection (e.g., dichloromethane) to control reaction kinetics .
  • Chiral resolution techniques (e.g., chiral chromatography or asymmetric catalysis) to achieve enantiomeric purity .
    • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for benzyl halide:piperidine) are critical for yield (>75%) .

Q. What safety protocols are essential when handling this compound?

  • Critical Measures :

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Waste disposal: Segregate chemical waste and collaborate with certified agencies for proper disposal .

Q. Which analytical techniques are most effective for characterizing stereochemistry and purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm stereochemistry and detect impurities (>95% purity threshold) .
  • X-ray Crystallography : Resolves 3D atomic arrangement, critical for validating chiral centers .
  • HPLC with Chiral Columns : Quantifies enantiomeric excess (e.g., >98% for (R)-enantiomer) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Intermediate in Drug Discovery : Used to synthesize analogs targeting neurological receptors (e.g., σ1 or dopamine receptors) .
  • SAR Studies : Modifying the benzyl or hydroxymethyl groups to explore bioactivity (e.g., binding affinity to enzymes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Strategies :

  • Dose-Response Analysis : Test varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile experimental IC50_{50} discrepancies .

Q. How does modifying substituents on the piperidine ring affect biological activity?

  • SAR Insights :

SubstituentImpact on ActivityExample (CAS Number)
2-ChlorobenzylIncreased receptor selectivity1241615-19-9
2-AminophenylEnhanced cytotoxicity (IC50_{50} < 10 µM)N/A
DifluoroethylImproved metabolic stability1568029-94-6
  • Mechanism : Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic pockets, while polar groups (e.g., NH2_2) improve solubility .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Approaches :

  • Chiral Auxiliaries : Use (R)-proline derivatives to induce stereoselectivity .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers .
  • Crystallization : Recrystallization in ethanol/water mixtures to isolate the (R)-enantiomer (>99% ee) .

Q. How can in silico modeling predict interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use the compound’s InChI key (e.g., KXPYQPKQXZWYGM-UHFFFAOYSA-N) to model binding to targets like acetylcholinesterase .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.